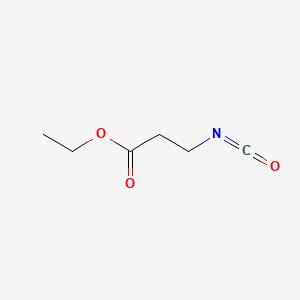

Ethyl 3-isocyanatopropionate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)3-4-7-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSGYVHOINMTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369871 | |

| Record name | ethyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-34-5 | |

| Record name | Propanoic acid, 3-isocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5100-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-isocyanatopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-Isocyanatopropionate

Ethyl 3-isocyanatopropionate, also known as ethyl N-(oxomethylene)-β-alaninate, is an aliphatic isocyanate with the linear formula OCNCH₂CH₂CO₂C₂H₅.[1] This bifunctional molecule, containing both an isocyanate and an ester group, serves as a valuable building block in organic synthesis, particularly in the preparation of various derivatives for research in drug development and materials science. For instance, it can be used to produce complex heterocyclic compounds.[2]

Synthesis of this compound

The synthesis of this compound typically involves the conversion of the corresponding amine, ethyl 3-aminopropionate, into the isocyanate. A common method for this transformation is phosgenation, which utilizes phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to introduce the isocyanate functionality. The starting material, ethyl 3-aminopropionate hydrochloride, is often used.

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on known transformations from amino acid esters to isocyanates can be outlined. The reaction involves the treatment of ethyl 3-aminopropionate hydrochloride with a phosgenating agent in an inert solvent.

General Experimental Protocol:

A suspension of ethyl 3-aminopropionate hydrochloride in an inert solvent (e.g., toluene or dichloromethane) is cooled in an ice bath. A phosgenating agent, such as a solution of triphosgene in the same solvent, is added dropwise while maintaining the low temperature. The reaction mixture is then slowly allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak). After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Characterization of this compound

The characterization of this compound involves the determination of its physical properties and the confirmation of its chemical structure using various spectroscopic techniques.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and purification of the compound. It is a combustible liquid and should be stored at 2-8°C, protected from moisture.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [2][4] |

| Molecular Weight | 143.14 g/mol | [2][4] |

| Boiling Point | 68 °C at 3 mmHg | |

| Density | 1.087 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.429 | |

| Flash Point | 93 °C (closed cup) | |

| IUPAC Name | ethyl 3-isocyanatopropanoate | [4] |

| CAS Number | 5100-34-5 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized this compound. The key techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the isocyanate functional group, which exhibits a strong and characteristic absorption band.

-

Experimental Protocol: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer. Alternatively, an ATR-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[4]

-

Expected Absorptions:

-

Isocyanate (-N=C=O) stretch: A strong, sharp absorption band is expected in the region of 2250-2275 cm⁻¹. This is a highly characteristic peak for isocyanates.

-

Ester carbonyl (C=O) stretch: A strong absorption band is expected around 1740 cm⁻¹.

-

C-O stretch (ester): Absorption bands are expected in the 1250-1000 cm⁻¹ region.

-

C-H stretch (alkane): Absorption bands are expected just below 3000 cm⁻¹.

-

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Isocyanate (-N=C=O) | ~2270 (strong, sharp) |

| Ester Carbonyl (C=O) | ~1740 (strong) |

| C-H (sp³) | ~2850-2980 |

| C-O | ~1000-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

Expected ¹H NMR Data (in CDCl₃):

-

-OCH₂CH₃ (ethyl ester): A triplet at ~1.25 ppm (3H) and a quartet at ~4.15 ppm (2H).

-

-CH₂CH₂- (propylene chain): A triplet at ~2.6 ppm (2H) adjacent to the ester carbonyl and a triplet at ~3.5 ppm (2H) adjacent to the isocyanate group.

-

-

Expected ¹³C NMR Data (in CDCl₃):

-

-OCH₂CH₃ (ethyl ester): Peaks around 14 ppm (CH₃) and 61 ppm (CH₂).

-

-CH₂CH₂- (propylene chain): Peaks around 34 ppm (-CH₂C=O) and 38 ppm (-CH₂N=C=O).

-

Ester C=O: A peak around 171 ppm.

-

Isocyanate N=C=O: A peak around 123 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are then ionized (e.g., by electron ionization - EI) and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (143.14 g/mol ) should be observed at m/z = 143.[4]

-

Key Fragments: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), or cleavage of the propylene chain.

-

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound CAS#: 5100-34-5 [m.chemicalbook.com]

- 4. Ethyl 3-isocyanatopropanoate | C6H9NO3 | CID 2733373 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-isocyanatopropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-isocyanatopropionate (CAS No: 5100-34-5) is a bifunctional aliphatic isocyanate ester with significant utility in organic synthesis and the development of novel bioactive molecules.[1][2] Its unique structure, incorporating both a reactive isocyanate group and an ethyl ester moiety, makes it a versatile building block for creating a diverse range of chemical entities, including ureas, carbamates, and more complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications in research and drug development.

Physical and Chemical Properties

This compound is a colorless to yellow liquid that is sensitive to moisture.[3][4] It is crucial to handle this compound under anhydrous conditions to prevent its degradation.[3] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | [5][6] |

| CAS Number | 5100-34-5 | [2][6] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 68 °C at 2 mmHg | [3] |

| Density | 1.087 g/cm³ | [3] |

| Refractive Index | 1.4275-1.4295 | [3] |

| Flash Point | 92 °C | [3] |

| Solubility | Not miscible with water | [3] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the isocyanate (-N=C=O) functional group. Another strong absorption is observed around 1740 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the ethyl ester group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the two methylene groups of the propionate backbone (two triplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the isocyanate carbon, and the various aliphatic carbons in the molecule. The isocyanate carbon typically appears in the range of 120-130 ppm.

-

Reactivity and Stability

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group. This makes it susceptible to nucleophilic attack by a wide range of compounds.

-

Stability: The compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[3] Contact with water will lead to hydrolysis, first to a carbamic acid, which is unstable and decomposes to form 3-aminopropionic acid ethyl ester and carbon dioxide.

-

Reactivity: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. These reactions are typically exothermic and can be catalyzed by bases or organometallic compounds.[7][8]

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, and amines to prevent vigorous and potentially hazardous reactions.[3]

-

Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound

A common method for the synthesis of isocyanates is the reaction of a primary amine with a phosgene equivalent, such as triphosgene. The following protocol is adapted from general procedures for isocyanate synthesis.[9][10]

Reaction: Ethyl 3-aminopropanoate hydrochloride + Triphosgene → this compound

Materials:

-

Ethyl 3-aminopropanoate hydrochloride

-

Triphosgene (or a solution in a suitable solvent)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or xylene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend Ethyl 3-aminopropanoate hydrochloride in the anhydrous solvent.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add the non-nucleophilic base to the suspension with vigorous stirring.

-

In a separate flask, dissolve triphosgene in the anhydrous solvent.

-

Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the hydrochloride salt of the base.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[11]

General Protocol for Urea Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine to form a substituted urea.[8]

Reaction: this compound + R¹R²NH → Ethyl 3-(3-(substituted)ureido)propanoate

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction is often complete within a few hours. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

General Protocol for Carbamate Synthesis

This protocol details the formation of a carbamate from this compound and an alcohol.[7][12]

Reaction: this compound + R-OH → Ethyl 3-(((alkoxy)carbonyl)amino)propanoate

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Anhydrous aprotic solvent (e.g., toluene, THF, or DCM)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

If using a catalyst, add it to the alcohol solution (0.01-0.1 equivalents).

-

Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. For highly reactive alcohols, cooling to 0 °C may be necessary.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude carbamate can be purified by flash column chromatography on silica gel.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable reagent in the synthesis of complex molecules and as a linker in bioconjugation.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of complex, biologically active compounds. For instance, it is used to produce 3-[1-(2-dimethylamino-ethylcarbamoyl)-5,6-dimethyl-6H-pyrido[4,3-b]carbazol-9-yloxycarbonylamino]-propionic acid ethyl ester, a molecule with a scaffold that suggests potential applications in medicinal chemistry.[13] The isocyanate group allows for the controlled introduction of a side chain that can modulate the pharmacological properties of the parent molecule.

Chemical Probes and Linkers

In drug discovery, the ability to attach chemical tags or linkers to small molecules is crucial for target identification and the development of probes.[3] The isocyanate group of this compound can be used to covalently attach the ethyl propionate moiety to a drug-like molecule that contains a nucleophilic handle (such as an amine or alcohol). This strategy can be employed to create:

-

Bifunctional Linkers: The ester group can be hydrolyzed to a carboxylic acid, providing a second handle for conjugation to another molecule, such as a protein or a fluorescent tag.

-

Chemical Probes: The ethyl propionate group can act as a spacer, distancing a reporter group from the parent molecule to minimize steric hindrance.

This isocyanate-mediated chemical tagging is a versatile method for modifying small molecules for various applications, including the synthesis of photoaffinity labeling probes and degraders.[3]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It should be kept refrigerated and is moisture-sensitive.[3]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. Ethyl 3-isocyanatopropanoate | C6H9NO3 | CID 2733373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 10. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of Ethyl 3-Isocyanatopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3-isocyanatopropionate (C₆H₉NO₃), a valuable bifunctional molecule in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of predicted and characteristic spectroscopic information to facilitate its identification and use in research and development. The data is presented in a structured format, accompanied by detailed experimental protocols for acquiring such spectra and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that the NMR and Mass Spectrometry data are predicted based on computational models and established fragmentation patterns and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.60 | Triplet (t) | 2H | -CH₂ -NCO |

| ~2.65 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |

| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Disclaimer: Data is predicted and should be confirmed experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) [ppm] | Assignment |

| ~171.5 | C =O (Ester) |

| ~128.5 | -N=C =O (Isocyanate) |

| ~61.0 | -O-CH₂ -CH₃ |

| ~40.0 | -CH₂ -NCO |

| ~34.0 | -CO-CH₂ -CH₂- |

| ~14.2 | -O-CH₂-CH₃ |

Disclaimer: Data is predicted and should be confirmed experimentally.

Table 3: Characteristic Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| 1470-1440 | Medium | C-H Bend (CH₂) |

| 1390-1370 | Medium | C-H Bend (CH₃) |

| 1250-1150 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Notes |

| 143 | [C₆H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 115 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 98 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 70 | [CH₂CH₂NCO]⁺ | |

| 45 | [OCH₂CH₃]⁺ | |

| 29 | [CH₂CH₃]⁺ |

Disclaimer: Data is predicted and should be confirmed experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate assembly in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Instrumentation:

-

Use a GC-MS system equipped with an electron ionization (EI) source.

-

-

Gas Chromatography (GC) Conditions:

-

Use a suitable capillary column (e.g., DB-5 or equivalent).

-

Set a temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

Use helium as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Set the ionization energy to 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion (M⁺) and major fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages in spectroscopic analysis.

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Ethyl 3-isocyanatopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isocyanate group in Ethyl 3-isocyanatopropionate. The document details the core principles governing its reactions, presents available data in a structured format, outlines representative experimental protocols, and uses visualizations to clarify reaction pathways and workflows.

Introduction to this compound

This compound, also known as ethyl N-(oxomethylene)-β-alaninate, is an aliphatic isocyanate featuring both an ester and an isocyanate functional group.[1] This bifunctional nature makes it a valuable building block in organic synthesis. The isocyanate group (-N=C=O) is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles.[2][3] This reactivity is central to its utility in creating diverse molecular architectures, particularly in the fields of polymer chemistry and pharmaceutical development.[2][3]

Chemical Structure:

-

Molecular Formula: C₆H₉NO₃[4]

The reactivity of the isocyanate is primarily dictated by the cumulative double bonds in the -N=C=O group, which results in a highly electrophilic carbon atom. This makes it a prime target for nucleophilic addition reactions.

Physicochemical and Safety Data

Handling this compound requires careful consideration of its physical properties and associated hazards. It is a moisture-sensitive liquid and should be stored in a dry, cool, and well-ventilated place, typically refrigerated at 2-8°C.[1][7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Liquid | [7] |

| Boiling Point | 68 °C at 3 mmHg | [1][5] |

| Density | 1.087 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.429 | [1][5] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [1] |

| Solubility | Not miscible with water; miscible in ethanol, ether.[8][9] |

Table 2: Summary of Hazards and Safety Precautions

| Hazard Category | Description | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][6][10] | Use only outdoors or in a well-ventilated area.[6] Wear protective gloves, clothing, eye, and face protection.[6][10] | |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[4][10] | Avoid breathing mist or vapors.[6] Wash skin thoroughly after handling.[6] | |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][11] | Avoid breathing vapors. If experiencing respiratory symptoms, seek medical attention.[11] | |

| Reactivity | Moisture sensitive.[6] Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[6][8] | Keep container tightly closed.[6] Store away from incompatible materials.[6][8] |

Core Reactivity and Reaction Mechanisms

The fundamental reaction of the isocyanate group is nucleophilic addition. The electrophilic carbon atom of the -N=C=O group is readily attacked by electron-rich species (nucleophiles).

References

- 1. This compound 98 5100-34-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 3-isocyanatopropanoate | C6H9NO3 | CID 2733373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-イソシアナトプロピオン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS#: 5100-34-5 [m.chemicalbook.com]

- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - High purity | EN [georganics.sk]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-isocyanatopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-isocyanatopropionate (CAS 5100-34-5). The information is compiled from safety data sheets and relevant chemical literature to ensure safe handling, maintain reagent integrity, and support reproducible experimental outcomes.

Chemical Properties and Intrinsic Stability

This compound is an organic compound featuring both an isocyanate (-N=C=O) and an ester functional group.[1] The high reactivity of the isocyanate group is central to its utility in synthesis but also dictates its stability profile. The primary degradation pathway for this compound is reaction with nucleophiles, with water being a key reactant of concern.

Moisture Sensitivity: The isocyanate group is highly susceptible to hydrolysis. Reaction with water leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield ethyl 3-aminopropionate and carbon dioxide. This process is irreversible and results in the loss of the desired reagent. Therefore, exposure to moisture, including atmospheric humidity, must be strictly avoided.[2][3][4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are mandatory.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale | Source |

| Temperature | Refrigerate (2-8°C) | To minimize degradation kinetics and potential side reactions. | [2][3][4][5] |

| Atmosphere | Store under an inert, dry atmosphere (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture. | [2][3][4] |

| Container | Tightly sealed, moisture-proof container | To prevent ingress of moisture and air. | [2][3][4] |

| Location | Cool, dry, and well-ventilated area | General safety and stability best practices. | [2][3][4] |

Experimental Handling Protocol:

A generalized protocol for handling this compound in a laboratory setting to minimize degradation is as follows:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (e.g., nitrogen or argon) before use.

-

Use septa and cannulation techniques for transferring the reagent.

-

-

Reagent Dispensing:

-

Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

-

Work in a fume hood with low ambient humidity or within a glovebox.

-

Use a dry syringe or cannula to withdraw the required amount of the liquid.

-

Immediately after dispensing, flush the container headspace with inert gas before tightly resealing.

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel, which should already be under an inert atmosphere.

-

Reactions involving this compound are often conducted in anhydrous solvents.

-

This workflow is critical for maintaining the integrity of the reagent and ensuring the success of subsequent chemical transformations.

Chemical Compatibility and Reactivity

This compound is a reactive chemical that is incompatible with a range of common laboratory substances. Understanding these incompatibilities is crucial for preventing hazardous situations and unwanted side reactions.

Table of Incompatible Materials:

| Class of Substance | Examples | Reason for Incompatibility | Source |

| Water/Moisture | Humidity, wet solvents | Reacts to form an amine and CO2, leading to degradation. | [2][3][4] |

| Alcohols | Methanol, Ethanol | Reacts to form urethanes. | [2][3][4] |

| Amines | Primary and secondary amines | Reacts to form ureas. | [2][3][4] |

| Acids | Strong and weak acids | Can catalyze polymerization or other reactions. | [2][3][4] |

| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can catalyze polymerization or other reactions. | [2][3][4] |

| Strong Oxidizing Agents | Peroxides, Nitric acid | Can lead to vigorous or explosive reactions. | [2][3][4] |

Hazardous Decomposition: When exposed to high temperatures, such as in a fire, this compound can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3][4]

Visualizations of Stability and Handling Logic

The following diagrams illustrate the key degradation pathway and the recommended workflow for handling the reagent.

Caption: Proposed degradation pathway of this compound via hydrolysis.

References

Commercial Availability and Synthetic Utility of Ethyl 3-Isocyanatopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-isocyanatopropionate is a valuable bifunctional chemical intermediate, featuring both an isocyanate and an ester functional group. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the synthesis of bioactive molecules, particularly urea-based kinase inhibitors. The information presented herein is intended to support researchers in leveraging this versatile reagent for applications in medicinal chemistry and drug discovery.

Commercial Availability

This compound (CAS Number: 5100-34-5) is readily available from a variety of chemical suppliers. The typical purity offered is around 98%. It is important for researchers to consult the safety data sheet (SDS) from the respective supplier for detailed handling and storage information, as isocyanates are reactive and moisture-sensitive compounds.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | ≥97.5% (GC) | 1 g, 5 g |

| Sigma-Aldrich | 98% | 2 g, 10 g |

| Amerigo Scientific | 98% | Inquire for details |

| Georganics | High purity | Milligrams to multi-kilogram batches |

| ChemBridge | Not specified | 1 g, 5 g |

| Santa Cruz Biotechnology | Not specified | Inquire for details |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the phosgenation of β-alanine ethyl ester hydrochloride using triphosgene as a safer alternative to phosgene gas.[1][2][3]

Experimental Protocol: Synthesis via Phosgenation

Materials:

-

β-Alanine ethyl ester hydrochloride

-

Triphosgene

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Procedure: [1]

-

A three-necked round-bottom flask equipped with a mechanical stirrer is charged with β-alanine ethyl ester hydrochloride (1 equivalent), dichloromethane (sufficient to dissolve the ester hydrochloride), and an equal volume of saturated aqueous sodium bicarbonate solution.

-

The biphasic mixture is cooled to 0 °C in an ice bath with vigorous stirring.

-

Triphosgene (0.4 equivalents) is added portion-wise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

The reaction is stirred vigorously at 0 °C for 30 minutes.

-

The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is purified by Kugelrohr distillation to afford a colorless oil.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Triphosgene is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: Synthesis of a Urea-Based Kinase Inhibitor Analog

The isocyanate functionality of this compound makes it an excellent electrophile for reaction with primary and secondary amines to form stable urea derivatives.[4][5] This reactivity is widely exploited in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors. Many kinase inhibitors, such as Sorafenib, feature a bi-aryl urea moiety that is crucial for their binding to the kinase domain.[6][7][8][9]

The following is a representative protocol for the synthesis of a simplified analog of a urea-based kinase inhibitor, demonstrating the utility of this compound.

Experimental Protocol: Synthesis of a Urea-Based Kinase Inhibitor Analog

Materials:

-

This compound

-

4-amino-3-chlorophenol

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Stirring plate and stir bar

-

Round-bottom flask

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-chlorophenol (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add this compound (1.1 equivalents) dropwise at room temperature with stirring.

-

If the reaction is slow, a catalytic amount of triethylamine can be added.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea-based kinase inhibitor analog.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Role of this compound in kinase inhibitor synthesis.

Relevance to Signaling Pathways in Drug Development

Urea-based kinase inhibitors often target specific signaling pathways implicated in diseases such as cancer. A prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.[4][10][11]

Kinase inhibitors containing a urea moiety can bind to the ATP-binding site of VEGFR-2, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition can block endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[12][13]

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a commercially accessible and versatile reagent with significant applications in the field of drug discovery. Its bifunctional nature allows for its use as a key building block in the synthesis of complex molecules, most notably urea-containing compounds. The provided synthetic protocols and pathway diagrams offer a foundational understanding for researchers to incorporate this valuable intermediate into their research and development workflows, particularly in the pursuit of novel kinase inhibitors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. biorbyt.com [biorbyt.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

Potential research applications of aliphatic isocyanates

An In-depth Technical Guide to the Research Applications of Aliphatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic isocyanates are a class of organic compounds characterized by the isocyanate group (–N=C=O) attached to a non-aromatic carbon backbone. Their high reactivity towards nucleophiles, particularly active hydrogen-containing compounds like alcohols and amines, makes them exceptionally versatile building blocks in polymer chemistry. In biomedical and pharmaceutical research, aliphatic isocyanates are increasingly favored over their aromatic counterparts. This preference stems from the fact that polyurethanes derived from aliphatic isocyanates degrade into products that are significantly less toxic than the aromatic amines produced by the degradation of aromatic isocyanate-based polyurethanes[1][2][3]. This enhanced biocompatibility has opened up a wide array of applications, from long-term medical implants to sophisticated drug delivery systems and bioconjugation probes.

This technical guide provides a comprehensive overview of the core research applications of aliphatic isocyanates, focusing on their use in the synthesis of biomedical polyurethanes, the development of advanced drug delivery carriers, and their role in bioconjugation and protein modification. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in these fields.

Application 1: Biomedical Polyurethanes for Tissue Engineering and Medical Devices

The synthesis of polyurethanes (PUs) is a primary application of aliphatic diisocyanates. These polymers are created through the polyaddition reaction between a diisocyanate and a polyol. By carefully selecting the aliphatic diisocyanate—such as hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), or 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI)—and the polyol (e.g., polyethers, polyesters, polycarbonates), researchers can tailor the properties of the resulting PU to meet the demands of specific biomedical applications[2][4]. These applications include biostable implants, cardiovascular devices like catheters, and scaffolds for tissue engineering that can promote tissue growth and restoration[2].

Quantitative Data: Mechanical Properties of Aliphatic Polyurethanes

The choice of diisocyanate and polyol significantly impacts the mechanical properties of the final polyurethane. The following table summarizes typical performance indicators for PUs synthesized from different aliphatic diisocyanates and polyols, demonstrating the tunability of these materials.

| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Glass Transition Temp. (Tg) (°C) |

| IPDI - Long-Chain Aliphatic Diol | 15 - 30 | 300 - 600 | 50 - 200 | -20 to 10 |

| IPDI - Polyester Diol (e.g., PCL) | 20 - 40 | 400 - 800 | 100 - 400 | -30 to 0 |

| IPDI - Polyether Diol (e.g., PTMG) | 10 - 25 | 500 - 1000 | 20 - 100 | -50 to -20 |

| HDI - Long-Chain Aliphatic Diol | 10 - 25 | 400 - 700 | 30 - 150 | -30 to 0 |

| H12MDI - Polycarbonate Diol (PCDL) Elastomer | ~39 | ~1190 | Not Specified | Two (microphase separation) |

(Data compiled from multiple sources, representing typical ranges)[5][6]

Experimental Protocol: Synthesis of an IPDI-Based Polyurethane

This protocol describes a common two-step solution polymerization method for synthesizing a biocompatible polyurethane using Isophorone Diisocyanate (IPDI).[3][5]

Materials:

-

Isophorone diisocyanate (IPDI)

-

Long-chain aliphatic diol (e.g., Octadecanediol, Polycaprolactone diol)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous tetrahydrofuran (THF) solvent

-

1,4-Butanediol (BDO) chain extender

Procedure:

-

Drying: Dry the long-chain aliphatic diol under a vacuum at 80°C for 24 hours to remove any moisture.

-

Prepolymer Formation:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried diol in anhydrous THF.

-

Add IPDI to the flask. The molar ratio of NCO/OH is typically controlled, for example, at 1.15/1.[4]

-

Heat the mixture to 60°C with continuous stirring under a nitrogen atmosphere.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

-

Allow the reaction to proceed for 2-4 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating the isocyanate (NCO) content.

-

-

Chain Extension:

-

Once the desired NCO content is reached, add the chain extender (BDO) to the prepolymer solution.

-

Continue the reaction at 60°C for another 1-2 hours until the NCO peak completely disappears, which can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy.

-

-

Polymer Casting and Drying:

-

Cast the final polymer solution into a Teflon mold.

-

Evaporate the solvent slowly at room temperature.

-

Complete the drying process in a vacuum oven at 50°C until a constant weight is achieved.

-

Visualization: Polyurethane Synthesis Workflow

Application 2: Drug Delivery Systems

Aliphatic isocyanates are instrumental in creating polymeric carriers for controlled and targeted drug delivery.[7] Polyurethane-based nanoparticles, microparticles, and hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[7][8] The versatility of PU chemistry allows for the incorporation of stimuli-responsive elements or targeting ligands into the polymer structure.[7][9] For instance, PU nanoparticles have been developed for the delivery of nucleosides, antibiotics, and anti-cancer drugs like doxorubicin.[8][10][11]

Quantitative Data: Physicochemical Properties of PU Nanoparticle Drug Carriers

The structure of the aliphatic isocyanate used affects the characteristics of the resulting drug delivery system. The table below compares properties of PU particles synthesized with different diisocyanates for the delivery of 2'-deoxycytidine-5'-monophosphate.

| Isocyanate Used in Synthesis | Particle Size (nm) | Zeta Potential (mV) | Refractive Index | Encapsulation Efficacy (%) |

| Hexamethylene Diisocyanate (HDI) - Linear | 132 - 190 | 28.3 - 31.5 | 1.59 | ~70 |

| Isophorone Diisocyanate (IPDI) - Cycloaliphatic | 132 - 190 | 28.3 - 31.5 | 1.61 | ~70 |

| Lysine Diisocyanate (LDI) - Ester Group | 132 - 190 | 28.3 - 31.5 | 1.59 | ~70 |

(Data from a study on nucleoside delivery systems)[10]

Experimental Protocol: Preparation of PU Microstructures for Drug Delivery

This protocol outlines a multi-step synthesis combining polyaddition and spontaneous emulsification to create PU microstructures.[12]

Materials:

-

Organic Phase:

-

Hexamethylene diisocyanate (HDI)

-

Isophorone diisocyanate (IPDI)

-

Tween® 20 (surfactant)

-

Acetone

-

-

Aqueous Phase:

-

1,4-Butanediol (BD)

-

Polyethylene glycol (PEG)

-

Distilled water

-

Procedure:

-

Phase Preparation:

-

Organic Phase: Dissolve a mixture of HDI (e.g., 1.4 ml) and IPDI (e.g., 2.1 ml) with Tween® 20 (e.g., 1.0 ml) in acetone (e.g., 30 ml). Homogenize under magnetic stirring at ~400 rpm and 35°C for 10 minutes.

-

Aqueous Phase: Dissolve BD (e.g., 3.0 ml) and PEG (e.g., 5.0 ml) in distilled water (e.g., 45 ml). Homogenize at ~400 rpm and 35°C for 10 minutes.

-

-

Emulsification and Polymerization:

-

Slowly add the organic phase to the aqueous phase under continuous stirring.

-

The polyaddition reaction occurs at the interface of the forming emulsion, leading to the spontaneous formation of polyurethane microstructures.

-

-

Solvent Removal:

-

Remove the acetone from the suspension using a rotary evaporator.

-

-

Characterization:

-

The resulting microstructures can be characterized for size, homogeneity (polydispersity index), and surface charge (Zeta potential) using techniques like dynamic light scattering.

-

Visualization: Drug Encapsulation and Release Logic

Application 3: Bioconjugation and Protein Modification

The electrophilic isocyanate group readily reacts with various nucleophilic functional groups found in proteins, such as the primary amines of lysine residues and the hydroxyl groups of serine or tyrosine, to form stable urea and urethane linkages, respectively.[13] This reactivity makes aliphatic isocyanates valuable tools for bioconjugation. They can be used to attach chemical tags, fluorescent probes, or photoaffinity labels to proteins and other biomolecules.[13] Compared to aryl isocyanates, alkyl (aliphatic) isocyanates exhibit significantly slower hydrolysis rates in aqueous solutions, which is a critical advantage for reactions performed under physiological conditions.[14]

Experimental Considerations for Bioconjugation

-

Specificity: While isocyanates are broadly reactive, the modification of specific amino acids like tyrosine can be influenced by controlling the reaction pH.[15] Lysine modification is common but achieving high specificity can be challenging.[16]

-

Reaction Conditions: Reactions are typically performed in buffered aqueous solutions. The slower hydrolysis of aliphatic isocyanates allows for a wider experimental window compared to their aromatic counterparts.[14]

-

Stoichiometry: To prevent excessive or uncontrolled reactivity that could denature the protein, methods like isocyanate-mediated chemical tagging (IMCT) on a solid support can be used to enforce a one-to-one stoichiometry.[13]

-

Analysis: Successful conjugation can be confirmed using techniques like mass spectrometry and gel electrophoresis to detect the mass shift in the modified protein.[17]

Visualization: Isocyanate-Mediated Protein Modification Pathway

Conclusion and Future Outlook

Aliphatic isocyanates are indispensable reagents in modern biomedical and pharmaceutical research. Their superior biocompatibility has established them as the preferred choice for synthesizing polyurethanes for long-term medical devices and advanced tissue engineering scaffolds. In drug development, their utility in forming tunable, biodegradable nanoparticles and hydrogels provides a robust platform for creating next-generation controlled-release therapies. Furthermore, their specific reactivity, coupled with favorable hydrolysis kinetics, makes them powerful tools for protein modification and bioconjugation.

Future research will likely focus on developing novel bio-based aliphatic isocyanates to improve the sustainability of polyurethane production.[18] Advances in polymerization techniques will enable even greater control over polymer architecture, leading to "smart" materials that respond more precisely to biological cues. In bioconjugation, the development of isocyanates with tailored reactivity profiles will enhance the site-selectivity of protein modifications, paving the way for more sophisticated probes, diagnostics, and protein-based therapeutics. The continued exploration of these versatile compounds promises to yield significant innovations across the scientific and medical landscape.

References

- 1. aidic.it [aidic.it]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of a novel biomedical poly(ester urethane) based on aliphatic uniform-size diisocyanate and the blood compatibility of PEG-grafted surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. coledeforest.com [coledeforest.com]

- 17. researchgate.net [researchgate.net]

- 18. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isocyanate Chemistry for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isocyanate chemistry, a cornerstone of polymer science, with a specific focus on its application in the development of advanced functional materials. Isocyanates are a class of highly reactive organic compounds characterized by the functional group R−N=C=O.[1] Their versatility and reactivity make them indispensable in synthesizing a wide array of polymers, most notably polyurethanes, which are utilized in everything from biomedical devices and drug delivery systems to high-performance coatings and adhesives.[2][3] This document delves into the core principles of isocyanate reactions, details the synthesis and characterization of isocyanate-based materials, and provides practical experimental protocols for laboratory application.

Core Principles of Isocyanate Chemistry

The high reactivity of the isocyanate group stems from the electrophilic nature of the carbon atom, which is susceptible to attack by a variety of nucleophiles.[4] This inherent reactivity is the basis for the formation of diverse and robust polymeric structures.

Classification of Isocyanates

Isocyanates are broadly categorized into two main classes: aromatic and aliphatic. This classification is critical as it dictates the properties of the resulting polymer.[5]

-

Aromatic Isocyanates: Compounds like Toluene Diisocyanate (TDI) and 4,4'-Methylene Diphenyl Diisocyanate (MDI) feature the NCO group attached to an aromatic ring. They are highly reactive and are used to produce rigid, strong materials.[6][7] However, their degradation can yield toxic aromatic amines, limiting their use in many biomedical applications.[2][8]

-

Aliphatic Isocyanates: In these compounds, such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), the NCO group is attached to a non-aromatic, aliphatic carbon chain.[6] They generally exhibit greater flexibility, and superior stability against UV degradation and oxidation.[2] Their degradation products are less toxic, making them the preferred choice for biocompatible materials and medical applications.[8][9]

Fundamental Reaction Mechanisms

The primary reactions of isocyanates involve the addition of a compound with an active hydrogen atom across the N=C double bond. These reactions are typically exothermic and can be catalyzed to control the reaction rate and product selectivity.[5][7]

-

With Alcohols (Urethane Formation): This is the most fundamental reaction in polyurethane chemistry. An isocyanate reacts with an alcohol to form a urethane linkage. The reaction of a diisocyanate with a diol or polyol leads to the formation of polyurethane polymers.[1]

-

With Amines (Urea Formation): Isocyanates react rapidly with primary and secondary amines to form urea linkages. This reaction is generally much faster than the reaction with alcohols.[1] The reaction of a diisocyanate with a diamine produces polyureas.

-

With Water: This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1][3] The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is fundamental to the production of polyurethane foams, where the CO2 acts as a blowing agent.[1]

Further reactions can occur at elevated temperatures or in the presence of excess isocyanate. For instance, the urethane group can react with another isocyanate to form an allophanate linkage, and a urea group can react to form a biuret linkage. Additionally, isocyanates can undergo cyclotrimerization to form highly stable, cross-linked isocyanurate rings.[10]

Synthesis of Isocyanate-Based Functional Materials

The synthesis of functional materials using isocyanate chemistry typically involves step-growth polymerization. The two primary methods are the one-shot process and the prepolymer method.[11][12]

-

One-Shot Synthesis: All reactants (diisocyanate, polyol, chain extender, catalyst) are mixed together simultaneously and allowed to react.[13][14] This method is common in industrial applications for its simplicity.

-

Prepolymer Synthesis: This two-step method involves first reacting an excess of diisocyanate with a polyol to create an isocyanate-terminated prepolymer.[15][16] In the second step, a chain extender (a diol or diamine) is added to react with the remaining isocyanate groups, forming the final high molecular weight polymer.[11] This method allows for better control over the polymer structure and properties.[11]

Logical Diagram: Polymer Synthesis Routes

Caption: Comparison of one-shot and two-step prepolymer synthesis routes for polyurethanes.

Key Chemical Reactions and Pathways

The versatility of isocyanate chemistry is rooted in a set of fundamental reactions that allow for the creation of diverse material architectures.

Diagram: Core Isocyanate Reaction Pathways

Caption: Key reaction pathways of the isocyanate functional group with common nucleophiles.

Data Presentation: Properties of Isocyanate-Based Materials

The choice of isocyanate monomer has a profound impact on the final properties of the polyurethane material. A systematic study comparing polyurethanes synthesized from common aromatic and aliphatic isocyanates reveals these differences.

Table 1: Comparative Mechanical Properties of Polyurethane (PU) Elastomers

Data synthesized from a study by Zhang et al., where PUs were prepared with polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO).[17]

| Isocyanate Type | Designation | Tensile Strength (MPa) | Elongation at Break (%) |

| 4,4'-Methylene diphenyl diisocyanate (Aromatic) | PU-M | 23.4 | - |

| Tolylene-2,4-diisocyanate (Aromatic) | PU-T | - | 779 |

| Hexamethylene diisocyanate (Aliphatic) | PU-H | - | - |

| Isophorone diisocyanate (Aliphatic) | PU-IP | 23.1 | 728 |

| Dicyclohexylmethane-4,4'-diisocyanate (Aliphatic) | PU-HM | - | - |

Table 2: Deblocking Temperatures of Common Blocked Isocyanates

Blocked isocyanates are thermally reversible adducts that regenerate the isocyanate group upon heating, enabling the formulation of stable, one-component systems that cure only when heated.[16] The deblocking temperature is highly dependent on the blocking agent used.

| Blocking Agent | Chemical Class | Typical Deblocking Temperature (°C) |

| Sodium Bisulfite | Sulfite | 85 |

| Diethyl Malonate | Malonic Ester | 110 |

| 3,5-Dimethylpyrazole | Pyrazole | 115 |

| Methyl Ethyl Ketoxime (MEKO) | Oxime | 135 |

| Phenol | Phenol | 150 |

| ε-Caprolactam | Lactam | 170 |

| Data sourced from Wikipedia and supported by various studies.[1][11][16][18] |

Table 3: Catalysis and Reaction Kinetics

The rate of the isocyanate-alcohol reaction is significantly influenced by catalysts. Organotin compounds, particularly Dibutyltin Dilaurate (DBTDL), and tertiary amines are common catalysts.[6][9]

| Catalyst | Type | Reactants | Rate Constant, k [L/(mol·s)] @ 40°C | Reference |

| None (Uncatalyzed) | - | H₁₂MDI + 1-Butanol | ~2.9 x 10⁻⁵ | [6] |

| None (Uncatalyzed) | - | H₁₂MDI + 2-Butanol | ~0.9 x 10⁻⁵ | [6] |

| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | H₁₂MDI + 1-Butanol | 5.9 x 10⁻⁴ | [6] |

| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | H₁₂MDI + 2-Butanol | 1.8 x 10⁻⁴ | [6] |

| Triethylamine (TEA) | Tertiary Amine | H₁₂MDI + 1-Butanol | No significant activity | [6] |

| Triethylamine (TEA) | Tertiary Amine | H₁₂MDI + 2-Butanol | Slight catalytic activity | [6] |

| H₁₂MDI: Dicyclohexylmethane-4,4'-diisocyanate |

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyurethane Elastomer (Prepolymer Method)

This protocol describes the two-step synthesis of a thermoplastic polyurethane elastomer based on MDI, a polyol, and a diol chain extender.

Materials:

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Poly(tetramethylene ether) glycol (PTMG, Mₙ = 2000 g/mol )

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst (optional)

-

Dry N,N-Dimethylformamide (DMF) as solvent

Procedure:

Step 1: Prepolymer Synthesis

-

Dry the PTMG polyol under vacuum at 80-90°C for at least 2 hours to remove moisture.

-

Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Charge the flask with MDI and melt it at 60°C under a gentle stream of dry nitrogen.

-

Slowly add the dried PTMG to the molten MDI over 30 minutes with vigorous stirring. The molar ratio of NCO (from MDI) to OH (from PTMG) should be 2:1.

-

Increase the temperature to 80-85°C and continue stirring for 2-3 hours.

-

Take a small sample to determine the %NCO content via titration (see Protocol 2) to confirm the reaction has reached the theoretical value for the prepolymer.

Step 2: Chain Extension

-

Cool the prepolymer to 60°C and add dry DMF to adjust viscosity if needed.

-

Calculate the required amount of chain extender, 1,4-butanediol (BDO), to achieve a final NCO:OH index of approximately 1.02-1.05.

-

Add the BDO (and a catalytic amount of DBTDL, e.g., 0.01-0.03 wt% if desired) to the prepolymer solution with high-speed stirring.

-

Once the mixture becomes highly viscous, pour it into a preheated, release-agent-coated mold.

-

Cure the polymer in an oven at 80-100°C for 12-24 hours.

-

Post-cure the demolded elastomer at room temperature for 7 days to allow for complete reaction and property development.

Protocol 2: Determination of NCO Content by Titration (ASTM D2572)

This method determines the percentage of isocyanate groups in a prepolymer or monomer.[19][20]

Materials:

-

Di-n-butylamine (DBA) solution in dry toluene (e.g., 0.1 N)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Toluene (anhydrous)

-

Isopropyl alcohol

-

Bromophenol blue indicator or a potentiometer for titration

Procedure:

-

Accurately weigh approximately 2-3 g of the isocyanate-containing sample into a dry 250 mL Erlenmeyer flask.

-

Add 25 mL of dry toluene to dissolve the sample.

-

Using a volumetric pipette, add exactly 25 mL of the DBA-toluene solution to the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature for the reaction between DBA and NCO groups to complete.

-

Add 100 mL of isopropyl alcohol and a few drops of bromophenol blue indicator.

-

Titrate the solution with the standardized 0.1 N HCl solution from a yellow-green to a sharp yellow endpoint.

-

Perform a blank titration using the same procedure but without the sample.[8]

-

Calculate the %NCO using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:

-

B = volume of HCl for the blank (mL)

-

V = volume of HCl for the sample (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

4.202 = milliequivalent weight of the NCO group (42.02) multiplied by 100

-

Diagram: NCO Titration Workflow

Caption: Step-by-step experimental workflow for determining %NCO via back-titration.

Applications in Drug Development and Research

Isocyanate-based materials, particularly aliphatic polyurethanes, are highly valued in the biomedical field for their biocompatibility, tunable mechanical properties, and biodegradability.[2][9]

Controlled Drug Delivery

Polyurethane hydrogels are excellent candidates for controlled drug delivery systems.[21] Hydrogels are 3D polymer networks that can absorb large amounts of water while remaining insoluble.[14] The release of a therapeutic agent from a polyurethane matrix can be controlled by several factors:[22]

-

Diffusion: The drug diffuses through the swollen polymer matrix. Release kinetics can often be described by the Higuchi model.[23]

-

Swelling: As the hydrogel swells, the mesh size of the polymer network increases, which can accelerate drug release.[22]

-

Degradation: If biodegradable linkages (e.g., esters) are incorporated into the polyurethane backbone, the erosion of the polymer matrix will lead to drug release.

For example, pH-sensitive polyurethane hydrogels have been developed for targeted anti-cancer drug delivery. These systems are designed to swell and release drugs like 5-fluorouracil preferentially in the acidic microenvironment of a tumor.[24] Studies have shown that the release of drugs like lidocaine and ofloxacin from polyurethane hydrogels is governed by molecular mobility and intermolecular interactions, such as hydrogen bonding between the drug and the polymer backbone.

Tissue Engineering and Biocompatible Coatings

The excellent mechanical properties and biocompatibility of polyurethanes make them suitable for creating scaffolds for tissue engineering.[14] These scaffolds can provide mechanical support for cell growth while degrading over time to be replaced by new tissue. Furthermore, polyurethanes are used as coatings for medical devices like catheters and implants to improve their biocompatibility and reduce thrombosis.[2]

Conclusion and Future Outlook

Isocyanate chemistry provides a powerful and versatile platform for the design and synthesis of functional materials. The ability to precisely tune material properties by selecting different isocyanates, polyols, and synthesis conditions has led to their widespread use in demanding applications, from industrial coatings to advanced drug delivery vehicles. For researchers in materials science and drug development, a thorough understanding of isocyanate reaction mechanisms, kinetics, and characterization techniques is essential for innovation. Future research will likely focus on developing more sustainable and "green" isocyanate chemistries, including phosgene-free synthesis routes and polymers derived from renewable resources, further expanding the applicability of this remarkable class of materials.

References

- 1. researchgate.net [researchgate.net]

- 2. poliuretanos.net [poliuretanos.net]

- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bqnmt.com [bqnmt.com]

- 15. researchgate.net [researchgate.net]

- 16. EP1237967B1 - Process for preparing mdi prepolymers with reduced content of free mdi monomer - Google Patents [patents.google.com]

- 17. scispace.com [scispace.com]

- 18. scirp.org [scirp.org]

- 19. osti.gov [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism insight on drug skin delivery from polyurethane hydrogels: Roles of molecular mobility and intermolecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using Ethyl 3-Isocyanatopropionate Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from the monomer Ethyl 3-isocyanatopropionate. Due to the limited specific data available for this monomer, the following protocols and data are based on established methodologies for analogous alkyl isocyanates.

Introduction

This compound is a functional monomer that presents opportunities for the synthesis of novel polymers with potential applications in drug delivery and biomaterials. The presence of an ester group in its structure offers a site for potential post-polymerization modification or can influence the polymer's degradation profile and solubility. The isocyanate group is highly reactive and can undergo anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).

Living anionic polymerization is the method of choice for synthesizing polyisocyanates with a high degree of control over the polymer architecture.[1][2][3] This technique allows for the preparation of block copolymers and end-functionalized polymers, which are of significant interest in the development of advanced drug delivery systems.[4][5]

Polymer Synthesis: Living Anionic Polymerization

A detailed protocol for the living anionic polymerization of this compound is provided below. This protocol is adapted from established procedures for the polymerization of other alkyl isocyanates, such as n-hexyl isocyanate.[1][2]

Experimental Protocol: Living Anionic Polymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Sodium naphthalenide (initiator) or another suitable initiator like sodium diphenylamide[1]

-

Sodium tetraphenylborate (NaBPh₄) (additive to suppress side reactions)[2]

-

Degassed methanol (terminating agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Purification of Reagents:

-

Dry the this compound monomer over CaH₂ and distill under reduced pressure. Store under an inert atmosphere.

-

Reflux THF over sodium/benzophenone ketyl until a deep purple color persists, then distill directly into the reaction flask.

-

-

Polymerization:

-